molecular formula C27H24N2O4S2 B11410470 9-(4-methoxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

9-(4-methoxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

Cat. No.: B11410470
M. Wt: 504.6 g/mol
InChI Key: RGKJPFGXSWPUHP-UHFFFAOYSA-N
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Description

“9-(4-methoxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione” is a complex organic compound characterized by its unique pentacyclic structure. This compound features multiple functional groups, including methoxy and methyl phenyl groups, as well as sulfur and nitrogen atoms within its ring system. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(4-methoxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione” would likely involve multiple steps, including the formation of the core pentacyclic structure and the introduction of the methoxy and methyl phenyl groups. Typical synthetic routes might include:

    Cyclization Reactions: Formation of the pentacyclic core through cyclization reactions involving appropriate precursors.

    Functional Group Introduction: Introduction of methoxy and methyl groups via electrophilic aromatic substitution reactions.

    Sulfur and Nitrogen Incorporation: Incorporation of sulfur and nitrogen atoms through nucleophilic substitution or other relevant reactions.

Industrial Production Methods

Industrial production of such complex compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementation of advanced purification techniques such as chromatography to isolate the desired product.

    Scalability: Development of scalable processes to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

“9-(4-methoxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione” may undergo various chemical reactions, including:

    Oxidation: Oxidation of the methoxy group to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ketone groups to form alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

Common reagents and conditions used in these reactions might include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, it could be explored as a potential drug candidate or as a probe for studying biological pathways.

Industry

In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “9-(4-methoxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione” would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Enzymes: Inhibition or activation of enzymes through binding to active sites.

    Interaction with DNA: Intercalation into DNA strands, affecting replication and transcription.

    Modulation of Signaling Pathways: Interaction with receptors or signaling molecules to modulate cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pentacyclic structures with functional groups such as:

  • 9-(4-methoxyphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
  • 14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

Uniqueness

The uniqueness of “9-(4-methoxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione” lies in its specific combination of functional groups and its pentacyclic structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C27H24N2O4S2

Molecular Weight

504.6 g/mol

IUPAC Name

9-(4-methoxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

InChI

InChI=1S/C27H24N2O4S2/c1-12-3-7-14(8-4-12)29-25(30)20-16-11-17(21(20)26(29)31)22-19(16)18(13-5-9-15(33-2)10-6-13)23-24(34-22)28-27(32)35-23/h3-10,16-22H,11H2,1-2H3,(H,28,32)

InChI Key

RGKJPFGXSWPUHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(C6=C(S5)NC(=O)S6)C7=CC=C(C=C7)OC

Origin of Product

United States

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